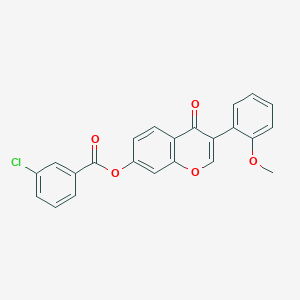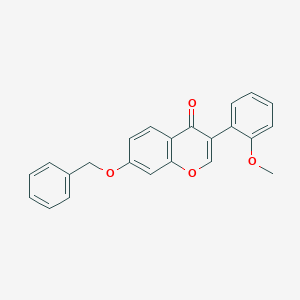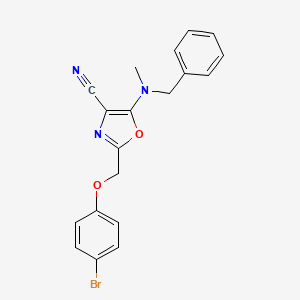![molecular formula C17H12BrN3O3S B3470784 4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3470784.png)
4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide
Vue d'ensemble
Description
4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound with the molecular formula C21H15Br2N3O4. This compound features a thiazole ring, a bromobenzamide moiety, and a nitrophenyl group, making it a unique and versatile molecule in the field of organic chemistry .
Méthodes De Préparation
The synthesis of 4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide involves multiple steps. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the benzamide moiety.
Thiazole Formation: The formation of the thiazole ring through the reaction of appropriate precursors.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The thiazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide include:
N-(4-(4-bromobenzoyl)amino)(3-nitrophenyl)methyl)benzamide: Shares a similar structure but with different substituents.
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds also contain a thiazole ring and have been studied for their antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
4-bromo-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S/c18-13-6-4-12(5-7-13)16(22)20-17-19-10-15(25-17)9-11-2-1-3-14(8-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNDTFEBXYPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3470703.png)
![N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3470719.png)
![N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3470721.png)
![ethyl 3-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B3470722.png)
![2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B3470728.png)
![4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B3470734.png)
![2-({5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3470739.png)


![3-chloro-4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-phenylpyrrole-2,5-dione](/img/structure/B3470775.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B3470781.png)
![Propan-2-yl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B3470811.png)
![4-chloro-N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B3470819.png)

